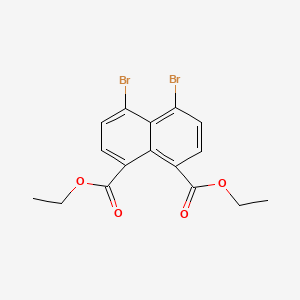
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms and two ester groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene derivatives followed by esterification. One common method involves the bromination of naphthalene-1,8-dicarboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Products with substituted groups replacing the bromine atoms.
Reduction: Diethyl 4,5-dihydroxynaphthalene-1,8-dicarboxylate.
Oxidation: Naphthalene-1,8-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and ester groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,5-Dichloronaphthalene-1,8-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Diethyl 4,5-Difluoronaphthalene-1,8-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 4,5-Diiodonaphthalene-1,8-dicarboxylate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is unique due to the presence of bromine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The size and electronegativity of bromine can influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C16H14Br2O4 |
|---|---|
Poids moléculaire |
430.09 g/mol |
Nom IUPAC |
diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C16H14Br2O4/c1-3-21-15(19)9-5-7-11(17)14-12(18)8-6-10(13(9)14)16(20)22-4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
AFYGQHCESQLECG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

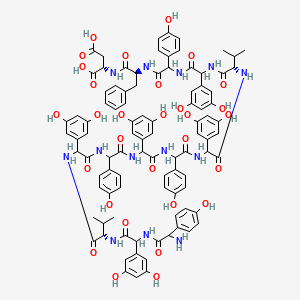
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

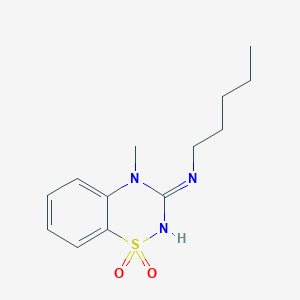
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/no-structure.png)
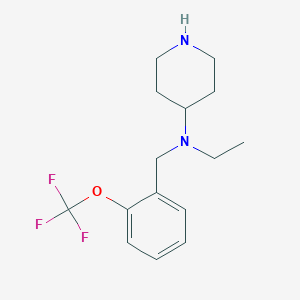
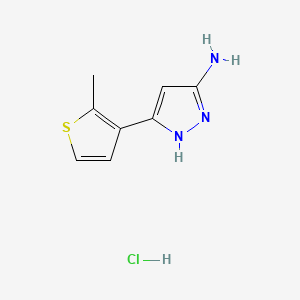
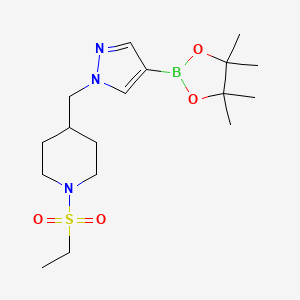
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)

